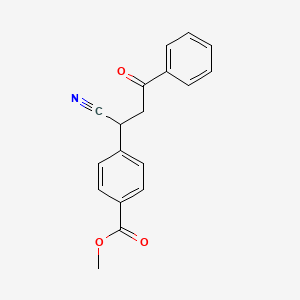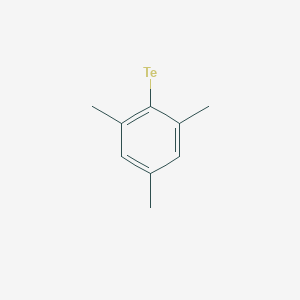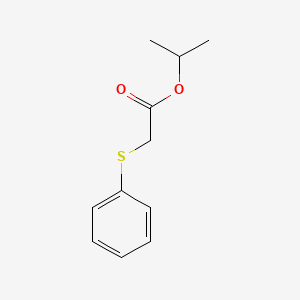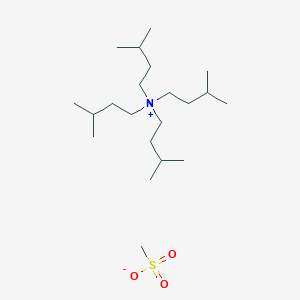
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a central nitrogen atom bonded to three 3-methylbutyl groups and one 3-methylbutyl group attached to a butan-1-aminium group, with a methanesulfonate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate typically involves the following steps:
Formation of the Quaternary Ammonium Ion: The starting material, 3-methylbutylamine, is reacted with butan-1-amine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium ion.
Counterion Exchange: The quaternary ammonium ion is then treated with methanesulfonic acid to exchange the iodide ion with the methanesulfonate ion.
The reaction conditions generally involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified using techniques such as crystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted quaternary ammonium compounds.
Oxidation Reactions: The major products are the corresponding oxides or other oxidation products.
Reduction Reactions: The major products are the corresponding amines or other reduction products.
科学研究应用
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Used as a surfactant in biological assays and cell culture to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Used in the formulation of cleaning agents and disinfectants due to its surfactant properties.
作用机制
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
相似化合物的比较
Similar Compounds
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium chloride
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium bromide
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium perchlorate
Uniqueness
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium methanesulfonate is unique due to its methanesulfonate counterion, which imparts specific solubility and reactivity properties. Compared to its chloride, bromide, and perchlorate counterparts, the methanesulfonate form is more soluble in polar solvents and exhibits different reactivity patterns in substitution and oxidation reactions.
属性
CAS 编号 |
137758-19-1 |
|---|---|
分子式 |
C21H47NO3S |
分子量 |
393.7 g/mol |
IUPAC 名称 |
methanesulfonate;tetrakis(3-methylbutyl)azanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;1-5(2,3)4/h17-20H,9-16H2,1-8H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
KEHBSGKMKRMYJI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




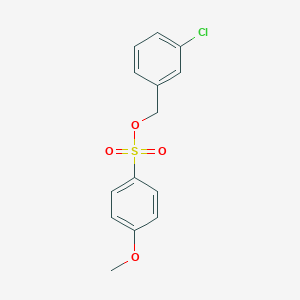

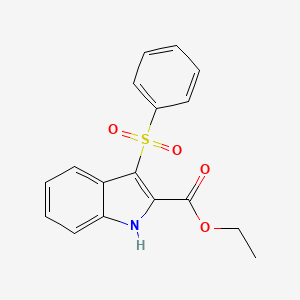
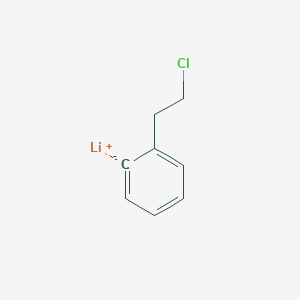
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
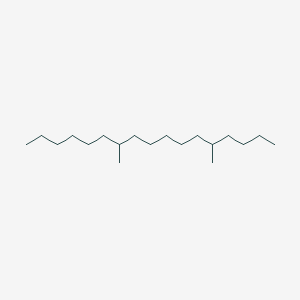
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
